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A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides an objective in vitro comparison of two selective Tyrosine Kinase 2 (TYK2)

inhibitors: Tyk2-IN-18-d3 and the clinically approved drug, deucravacitinib. Both compounds

are notable for their unique allosteric inhibition mechanism, targeting the regulatory

pseudokinase (JH2) domain of TYK2. This confers high selectivity for TYK2 over other Janus

kinase (JAK) family members, a desirable trait for minimizing off-target effects.

While specific data for Tyk2-IN-18-d3 is limited in publicly available literature, this guide utilizes

data for a closely related compound, referred to as "Compound 30," from a series of novel N-

(methyl-d3)pyridazine-3-carboxamide TYK2 inhibitors.[1][2] Given the structural class, it serves

as a relevant proxy for understanding the potential in vitro profile of Tyk2-IN-18-d3.

Deucravacitinib data is drawn from extensive published research.

Mechanism of Action: A Shared Allosteric Approach
Both deucravacitinib and the compound series including Tyk2-IN-18-d3 function as allosteric

inhibitors of TYK2.[1][3][4] Unlike traditional ATP-competitive inhibitors that bind to the highly

conserved active site (JH1 domain) of kinases, these molecules bind to the regulatory

pseudokinase (JH2) domain. This binding event stabilizes an inactive conformation of TYK2,

preventing its activation and subsequent downstream signaling. This mechanism is the

foundation of their high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and

JAK3).
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TYK2 Signaling Pathway
The inhibition of TYK2 disrupts the signaling cascades of key cytokines implicated in various

autoimmune and inflammatory diseases, including interleukin-23 (IL-23), interleukin-12 (IL-12),

and Type I interferons (IFN).
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Caption: Allosteric inhibition of TYK2 blocks cytokine-induced STAT phosphorylation.
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Quantitative Data Comparison
The following tables summarize the in vitro inhibitory activities of deucravacitinib and the proxy

for Tyk2-IN-18-d3.

Table 1: Cellular Potency Against TYK2-Mediated Pathways

Compound Assay IC50 (nM)

Tyk2-IN-18-d3 IL-23 induced signaling < 30

IFNα induced signaling < 30

Deucravacitinib
IL-12 induced STAT4

phosphorylation
18

IL-23 induced STAT3

phosphorylation
3.2

Compound 30 (Proxy for Tyk2-

IN-18-d3)

IL-23 induced STAT3

phosphorylation
< 3.2

Data for Tyk2-IN-18-d3 from MedChemExpress. Data for Deucravacitinib and Compound 30

from a comparative study on N-(methyl-d3)pyridazine-3-carboxamide derivatives.

Table 2: Kinase Selectivity Profile
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Compound
Target
Kinase/Pathway

IC50 (nM)
Selectivity vs.
TYK2 (fold)

Deucravacitinib TYK2 (IL-23/pSTAT3) 3.2 -

JAK1 (IL-6/pSTAT3) > 8500 > 2656

JAK2 (EPO/pSTAT3) > 8300 > 2594

JAK3 (IL-2/pSTAT5) > 8500 > 2656

Compound 30 (Proxy

for Tyk2-IN-18-d3)
TYK2 (IL-23/pSTAT3) 1.9 -

JAK1 (IL-6/pSTAT3) > 10000 > 5263

JAK2 (EPO/pSTAT3) 3496 ~1840

JAK3 (IL-2/pSTAT5) > 10000 > 5263

Data from a comparative study on N-(methyl-d3)pyridazine-3-carboxamide derivatives.

Experimental Protocols
Detailed methodologies for the key in vitro assays are crucial for interpreting the comparative

data.

Cellular STAT Phosphorylation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds

against cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood

mononuclear cells (PBMCs).

General Protocol:

Cell Preparation: Freshly drawn human whole blood or isolated PBMCs are used.

Compound Incubation: Cells are pre-incubated with serially diluted concentrations of the test

compound (e.g., Tyk2-IN-18-d3 or deucravacitinib) for a specified period (e.g., 1-2 hours) at

37°C.
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Cytokine Stimulation: Cells are then stimulated with a specific cytokine to activate a

particular JAK-STAT pathway (e.g., IL-23 for TYK2/JAK2, IFNα for TYK2/JAK1, IL-6 for

JAK1/JAK2, EPO for JAK2, or IL-2 for JAK1/JAK3).

Cell Lysis and Staining: After a short stimulation period (e.g., 15-30 minutes), red blood cells

are lysed (if using whole blood), and the remaining cells are fixed and permeabilized. The

cells are then stained with a fluorescently labeled antibody specific for the phosphorylated

form of the target STAT protein (e.g., anti-pSTAT3, anti-pSTAT4, or anti-pSTAT5).

Flow Cytometry Analysis: The level of STAT phosphorylation in specific cell populations (e.g.,

T cells, B cells) is quantified using flow cytometry.

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of

STAT phosphorylation against the compound concentration and fitting the data to a four-

parameter logistic equation.
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Caption: Workflow for a cellular STAT phosphorylation assay.

Summary of In Vitro Comparison
Based on the available data, both deucravacitinib and the proxy for Tyk2-IN-18-d3, "Compound

30," are highly potent and selective allosteric inhibitors of TYK2.

Potency: Both compounds demonstrate low nanomolar to sub-nanomolar potency in cellular

assays that measure the inhibition of TYK2-dependent signaling pathways. "Compound 30"

appears to have a slightly more potent IC50 for IL-23 induced STAT3 phosphorylation as

compared to the reported value for deucravacitinib in the same study. Tyk2-IN-18-d3 also

shows high potency with an IC50 of less than 30 nM for both IL-23 and IFNα induced

signaling.
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Selectivity: The allosteric mechanism of action results in exceptional selectivity for TYK2 over

other JAK family members for both classes of compounds. The data for "Compound 30"

suggests a selectivity profile that is comparable to, and in some cases may exceed, that of

deucravacitinib, with selectivity folds of over 1800 against other JAKs.

In conclusion, Tyk2-IN-18-d3, as represented by its close analog "Compound 30," presents an

in vitro profile of a highly potent and selective TYK2 inhibitor, comparable to the established

profile of deucravacitinib. This suggests its potential as a valuable research tool for studying

TYK2-mediated biology and as a promising scaffold for the development of novel therapeutics

for autoimmune and inflammatory diseases. Further head-to-head in vitro studies are

warranted to confirm these comparative findings directly for Tyk2-IN-18-d3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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